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molecular formula C14H12FNO4 B6324711 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1174046-90-2

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B6324711
M. Wt: 277.25 g/mol
InChI Key: VKBUNAAZMHGGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569319B2

Procedure details

A mixture of ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (60 g, 0.196 mol) and LiOH (30 g, 0.6 mol) in EtOH (200 mL) and water (100 mL) was stirred at ambient temp (˜25° C.) for 16 h. The mixture was concentrated to remove EtOH. The residue was diluted with water (300 mL). The mixture was extracted with EtOAc (100 mL) to remove the impurity. The pH was adjusted with 37% HCl to pH<2. The mixture was extracted with EA (3×300 mL). The combined organics were washed with brine, dried over Na2SO4 and concentrated to remove EtOAc. Petroleum ether (PE) (200 mL) was added. The resultant precipitate was collected by filtration, washed with PE and dried to afford 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. (43 g, 78.9% yield). 1H-NMR (400 MHz, DMSO-d4): δ 7.95 (d, J=8.0 Hz, 1H), 7.48 (m, 2H), 7.35 (m, 2H), 6.58 (d, J=7.6 Hz, 1H), 4.28 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H).
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[C:6](=[O:17])[C:5]=1[C:18]([O:20]CC)=[O:19])[CH3:2].[Li+].[OH-]>CCO.O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[C:6](=[O:17])[C:5]=1[C:18]([OH:20])=[O:19])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)OCC
Name
Quantity
30 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at ambient temp (˜25° C.) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
The residue was diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
to remove the impurity
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EA (3×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove EtOAc
ADDITION
Type
ADDITION
Details
Petroleum ether (PE) (200 mL) was added
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with PE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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